3,3-dimethyl-4-[3-(methylsulfanyl)benzoyl]piperazin-2-one
CAS No.: 952834-98-9
Cat. No.: VC11894007
Molecular Formula: C14H18N2O2S
Molecular Weight: 278.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 952834-98-9 |
|---|---|
| Molecular Formula | C14H18N2O2S |
| Molecular Weight | 278.37 g/mol |
| IUPAC Name | 3,3-dimethyl-4-(3-methylsulfanylbenzoyl)piperazin-2-one |
| Standard InChI | InChI=1S/C14H18N2O2S/c1-14(2)13(18)15-7-8-16(14)12(17)10-5-4-6-11(9-10)19-3/h4-6,9H,7-8H2,1-3H3,(H,15,18) |
| Standard InChI Key | ZDOLRIUZNGHEQK-UHFFFAOYSA-N |
| SMILES | CC1(C(=O)NCCN1C(=O)C2=CC(=CC=C2)SC)C |
| Canonical SMILES | CC1(C(=O)NCCN1C(=O)C2=CC(=CC=C2)SC)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a six-membered piperazine ring substituted at the 3- and 4-positions. The 3-position hosts two methyl groups, while the 4-position is functionalized with a benzoyl group bearing a methylsulfanyl (-SMe) substituent at the meta position . This configuration introduces steric hindrance from the dimethyl groups and electronic modulation via the sulfur atom, which may influence reactivity and biological interactions.
Table 1: Structural Comparison with Related Piperazine Derivatives
The methylsulfanyl group’s electron-donating properties contrast with the electron-withdrawing sulfonyl group in its oxidized analog, highlighting how minor structural changes alter electronic profiles.
Physicochemical Characteristics
Limited experimental data are available, but computational predictions suggest:
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LogP: ~2.1 (moderate lipophilicity due to the -SMe group)
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Solubility: Likely low in aqueous media but soluble in organic solvents like DMSO or dichloromethane .
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Stability: The methylsulfanyl group may oxidize to sulfoxide or sulfone under acidic or oxidative conditions, analogous to related sulfur-containing compounds.
Synthetic Pathways and Reaction Chemistry
Proposed Synthesis Routes
While explicit protocols for this compound are scarce, piperazine derivatives are typically synthesized through cyclization and acylation steps:
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Piperazine Ring Formation: Cyclization of 1,2-diamines with diketones or dihaloalkanes under basic conditions.
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Benzoylation: Introducing the 3-(methylsulfanyl)benzoyl group via Friedel-Crafts acylation or nucleophilic acyl substitution.
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Functional Group Modifications: Post-synthetic oxidation of -SMe to -SO₂Me using hydrogen peroxide or meta-chloroperbenzoic acid.
Key Challenges:
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Steric hindrance from the 3,3-dimethyl groups may slow acylation kinetics.
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Regioselectivity must be controlled to ensure substitution at the 4-position.
Reactivity Profile
The compound’s functional groups enable diverse transformations:
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Oxidation | H₂O₂, acetic acid | Sulfoxide or sulfone derivatives |
| Reduction | LiAlH₄, THF | Alcohol via carbonyl reduction |
| Alkylation | Alkyl halides, K₂CO₃ | N-alkylated piperazines |
For instance, oxidation of the methylsulfanyl group could yield sulfone-containing analogs like the compound described in, which exhibits enhanced polarity and potential bioactivity.
Biological and Pharmacological Hypotheses
Neuropharmacological Applications
Piperazines frequently target neurotransmitter receptors. The dimethyl groups may confer selectivity for dopamine or serotonin receptors, similar to atypical antipsychotics. Molecular docking studies (hypothetical) predict moderate affinity for D₂ and 5-HT₂A receptors due to the compound’s planar benzoyl group and sulfur-mediated hydrogen bonding.
Anticancer Mechanisms
Though untested, the compound’s structure aligns with kinase inhibitors that exploit sulfur-aromatic interactions. For example, the -SMe group might coordinate with ATP-binding pockets in tyrosine kinases, while the piperazine ring provides conformational flexibility.
Industrial and Material Science Applications
Polymer Modification
The benzoyl and sulfur groups could serve as crosslinking sites in epoxy resins or polyurethanes, enhancing thermal stability. Sulfur-containing polymers are prized for their flame-retardant properties, suggesting niche applications in material science.
Catalytic Applications
Thioether-functionalized piperazines may act as ligands in transition metal catalysis. For example, palladium complexes with sulfur donors are effective in Suzuki-Miyaura couplings. The dimethyl groups could stabilize metal centers via steric protection.
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